GSK-2485852 - 1331942-30-3

GSK-2485852

Catalog Number: EVT-269946
CAS Number: 1331942-30-3
Molecular Formula: C27H25BF2N2O6S
Molecular Weight: 554.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK-2485852, also known as GSK-5852, is a NS5B inhibitor potentially for treatment of HCV infection.
Overview

GSK-2485852, also known as GSK5852, is a novel compound developed as an inhibitor of the Hepatitis C virus (HCV) non-structural protein 5B polymerase. This compound has garnered attention due to its potential in antiviral therapy, particularly against HCV, which remains a significant global health challenge. GSK-2485852 has been classified as a direct-acting antiviral agent, specifically targeting the viral polymerase responsible for RNA replication.

Source and Classification

GSK-2485852 was developed by GlaxoSmithKline and is part of a class of compounds designed to interfere with the replication cycle of HCV. The compound has been classified under the category of nucleoside analogs, which mimic the building blocks of RNA and thereby inhibit viral replication. Its mechanism involves competitive inhibition of the viral polymerase, making it a crucial candidate in the ongoing search for effective HCV treatments.

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK-2485852 involves several key steps that utilize standard organic chemistry techniques. While specific proprietary methods are not publicly disclosed in detail, the synthesis generally includes:

  1. Starting Materials: The synthesis begins with readily available piperazine derivatives.
  2. Reagents: Common reagents such as acyl chlorides or amines are employed to modify the piperazine structure.
  3. Reaction Conditions: Reactions are typically conducted under controlled temperature and pressure conditions to optimize yield and purity.
  4. Purification: The final product undergoes purification processes including crystallization or chromatography to achieve the desired purity levels.
Molecular Structure Analysis

Structure and Data

GSK-2485852 features a complex molecular structure characterized by a piperazine core with various functional groups that enhance its antiviral activity. The molecular formula is C15_{15}H19_{19}N5_{5}O, indicating a relatively high molecular weight typical for pharmacologically active compounds.

Key Structural Features:

  • Piperazine Ring: Central to its activity, providing a scaffold for further modifications.
  • Substituents: Various alkyl and aryl groups that contribute to binding affinity with the target enzyme.

The three-dimensional conformation of GSK-2485852 is essential for its interaction with the HCV polymerase, allowing for effective inhibition.

Chemical Reactions Analysis

Reactions and Technical Details

GSK-2485852 primarily undergoes reactions relevant to its role as an antiviral agent. These include:

  1. Binding Interactions: The compound binds to the active site of the HCV polymerase, preventing RNA synthesis.
  2. Metabolic Stability: Studies indicate that GSK-2485852 exhibits favorable metabolic stability in vitro, which is crucial for its efficacy as a therapeutic agent.
  3. Resistance Mutations: Research has shown that certain mutations in the HCV genome can confer resistance to GSK-2485852; thus, ongoing studies focus on understanding these interactions at a molecular level.
Mechanism of Action

Process and Data

The mechanism of action of GSK-2485852 involves:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK-2485852 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 285.35 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents but exhibits limited solubility in water.
  • Stability: The compound shows good stability under physiological conditions, which is essential for therapeutic applications.

These properties are critical for formulation development and determining appropriate dosing regimens in clinical settings.

Applications

Scientific Uses

GSK-2485852 is primarily investigated for its application in treating Hepatitis C virus infections. Its significance lies in:

  1. Antiviral Therapy: As part of combination therapies aimed at eradicating HCV from infected individuals.
  2. Research Tool: Utilized in laboratory settings to study viral replication mechanisms and resistance patterns.
  3. Clinical Trials: Currently being evaluated in various phases of clinical trials to assess safety, efficacy, and optimal dosing strategies.
Introduction to HCV Therapeutics and NS5B Inhibitors

Global Burden of Hepatitis C Virus (HCV) Infection

Hepatitis C virus (HCV) chronically infects approximately 160 million people worldwide, positioning it as a leading global cause of liver-related morbidity and mortality. HCV exhibits extraordinary genetic diversity, classified into 7 major genotypes (1–7) that differ by 30–40% at the nucleotide level. This heterogeneity critically impacts treatment efficacy; while genotypes 2 and 3 respond well to traditional interferon-based therapies (70–80% cure rates), genotypes 1 and 4 achieve sustained virologic response (SVR) rates below 50% with older regimens. In the United States, HCV remains the primary indication for liver transplantation and the foremost cause of death from liver disease. The variable global distribution of genotypes—with genotype 1 dominating in high-income countries—necessitates antiviral agents with broad-spectrum (pangenotypic) activity [1] [4].

Table 1: Global HCV Genotype Distribution and Treatment Challenges

GenotypeGlobal PrevalenceHistorical SVR with PEG-IFN/RBVTreatment Challenges
144% (most prevalent)40-50%Lower response to early DAAs
216%70-80%Fewer restrictions
317%70-80%Accelerated fibrosis
410%<50%Limited DAA options

Role of NS5B RNA-Dependent RNA Polymerase in HCV Replication

The HCV nonstructural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) that catalyzes viral RNA synthesis—a process central to HCV replication. NS5B exhibits a characteristic right-handed structure with palm, thumb, and finger domains that encircle the active site. Unlike host DNA-dependent polymerases, NS5B initiates RNA synthesis de novo (without primers), enabling replication of the single-stranded positive-sense RNA viral genome. Crucially, NS5B is a tail-anchored membrane protein; its C-terminal transmembrane domain (amino acids 564–591) embeds into the endoplasmic reticulum (ER), facilitating the formation of a membrane-associated replication complex with other viral nonstructural proteins (NS3, NS4A, NS4B, NS5A) and host factors. This ER-localized complex directs the synthesis of new genomic RNA via a negative-strand intermediate. The enzyme’s low fidelity contributes to HCV’s high mutation rate (~10⁻³–10⁻⁴ substitutions per site/year), fostering viral diversity and adaptability [3] [5] [6].

Emergence of Direct-Acting Antivirals (DAAs) in HCV Treatment

Prior to 2011, HCV treatment relied on pegylated interferon-alpha (PEG-IFN-α) and ribavirin (RBV), regimens plagued by systemic toxicities (fatigue, hemolytic anemia, depression) and suboptimal efficacy. The approval of protease inhibitors boceprevir and telaprevir in 2011 marked the advent of direct-acting antivirals (DAAs)—agents targeting specific viral enzymes. Despite improved SVR rates, these first-generation DAAs exhibited genotype restrictions (e.g., telaprevir inactive against genotypes 3–4), complex dosing, and adverse events (rash, anemia). This catalyzed the development of DAAs targeting other viral proteins, including NS5A inhibitors (e.g., daclatasvir) and NS5B polymerase inhibitors. NS5B emerged as a prime target due to its high conservation across genotypes and absence of human homologs, minimizing off-target effects [1] [4].

Rationale for Developing Non-Nucleoside Inhibitors (NNIs) Targeting NS5B

NS5B inhibitors fall into two mechanistic classes:

  • Nucleoside/nucleotide inhibitors (NIs): Mimic natural substrates, incorporate into nascent RNA, and cause chain termination. These target the highly conserved catalytic site, offering pangenotypic activity and a high barrier to resistance.
  • Non-nucleoside inhibitors (NNIs): Bind to one of four allosteric sites (palm I, palm II, thumb I, thumb II), inducing conformational changes that block polymerase activity. Though typically genotype-dependent and possessing a lower barrier to resistance, NNIs offer complementary mechanisms for combination therapy [1] [4].

Table 2: Comparison of NI vs. NNI NS5B Inhibitor Classes

PropertyNucleoside Inhibitors (NIs)Non-Nucleoside Inhibitors (NNIs)
Binding SiteCatalytic active siteAllosteric sites (e.g., palm II)
Genotypic CoveragePangenotypicOften genotype-restricted
Barrier to ResistanceHigh (multiplex mutations needed)Low (single mutations suffice)
Example AgentsSofosbuvir, RG7128Dasabuvir, GSK2485852

GSK2485852 (GSK5852) exemplifies a palm II site NNI designed to overcome limitations of earlier compounds. Its development addressed the need for NNIs with: (1) broader genotypic coverage, (2) resilience against common resistance mutations, and (3) suitability for interferon-free regimens—critical given interferon’s toxicity and variable patient responsiveness [1] [4] [10].

Properties

CAS Number

1331942-30-3

Product Name

GSK-2485852

IUPAC Name

[4-[[[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]-methylsulfonylamino]methyl]-2-fluorophenyl]boronic acid

Molecular Formula

C27H25BF2N2O6S

Molecular Weight

554.4 g/mol

InChI

InChI=1S/C27H25BF2N2O6S/c1-31-27(33)25-20-12-19(16-4-5-16)23(13-24(20)38-26(25)17-6-8-18(29)9-7-17)32(39(2,36)37)14-15-3-10-21(28(34)35)22(30)11-15/h3,6-13,16,34-35H,4-5,14H2,1-2H3,(H,31,33)

InChI Key

GDSKPIAEYNJODX-UHFFFAOYSA-N

SMILES

B(C1=C(C=C(C=C1)CN(C2=C(C=C3C(=C2)OC(=C3C(=O)NC)C4=CC=C(C=C4)F)C5CC5)S(=O)(=O)C)F)(O)O

Solubility

Soluble in DMSO

Synonyms

GSK-2485852; GSK 2485852; GSK2485852; GSK-5852; GSK 5852; GSK5852

Canonical SMILES

B(C1=C(C=C(C=C1)CN(C2=C(C=C3C(=C2)OC(=C3C(=O)NC)C4=CC=C(C=C4)F)C5CC5)S(=O)(=O)C)F)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.